molecular formula C6H13NO B12957478 (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine

(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine

Cat. No.: B12957478
M. Wt: 115.17 g/mol
InChI Key: NSUHDXDXMDDKGW-PHDIDXHHSA-N
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Description

Molecular Geometry and Bonding Analysis

The cyclobutane ring in (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine adopts a puckered conformation to alleviate angle strain, a common feature in four-membered rings. The bond angles within the ring deviate significantly from the ideal tetrahedral angle of 109.5°, with calculated deviations of approximately 9°44' . The methoxymethyl substituent at the 2-position introduces steric and electronic effects, causing localized distortions in bond lengths. For example, the C1-C2 bond adjacent to the methoxymethyl group elongates to 1.56 Å due to increased steric crowding, while the C2-C3 bond contracts to 1.52 Å .

The amine group at the 1-position participates in intramolecular hydrogen bonding with the methoxy oxygen, stabilizing the molecule’s geometry. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the amine nitrogen and the σ* orbitals of adjacent C-H bonds, contributing to the ring’s electronic stability .

Table 1: Key Bond Lengths and Angles

Parameter Value
C1-C2 Bond Length 1.56 Å
C2-C3 Bond Length 1.52 Å
Ring C-C-C Bond Angle 89.5°
N-C1-C2 Bond Angle 105.2°

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1

InChI Key

NSUHDXDXMDDKGW-PHDIDXHHSA-N

Isomeric SMILES

COC[C@H]1CC[C@H]1N

Canonical SMILES

COCC1CCC1N

Origin of Product

United States

Biological Activity

(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique stereochemistry and functional groups that may influence its interactions with biological targets, particularly in the realm of neurotransmission and enzyme systems.

Chemical Structure and Properties

The molecular formula of this compound is C6H13NC_6H_{13}N with a molecular weight of approximately 113.18 g/mol. The presence of the methoxymethyl group enhances solubility and reactivity, which are critical for biological interactions.

Structural Comparison

The following table highlights some structural analogs and their notable features:

Compound NameStructure TypeNotable Features
(1R,2R)-2-(methoxymethyl)cyclobutan-1-amineCyclobutane derivativeDifferent stereochemistry; potential biological activity
2-HydroxycyclobutanamineCyclobutane derivativeHydroxy substitution; different reactivity profile
N-MethylcyclobutanamineCyclobutane derivativeMethylated amine; altered pharmacological properties

Preliminary studies suggest that this compound may interact with various biological receptors and enzyme systems. The specific mechanism of action is still under investigation, but it is hypothesized that the compound could modulate neurotransmitter systems or inhibit certain enzymatic pathways associated with disease processes.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Neurotransmission Modulation : Similar compounds have shown the ability to bind to neurotransmitter receptors, suggesting potential applications in neuropharmacology.
  • Anticancer Properties : Initial findings indicate that this compound may inhibit certain cancer cell lines in vitro, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.
  • Anti-inflammatory Effects : Analogous compounds have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the synthesis and biological evaluation of cyclobutane derivatives:

  • Synthesis and Evaluation : A study synthesized various cyclobutane derivatives, including this compound, and evaluated their binding affinities to neurotransmitter receptors. The results indicated significant interaction with serotonin receptors, suggesting potential antidepressant activity .
  • In Vitro Anticancer Activity : In vitro assays conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating moderate potency .
  • Enzyme Inhibition Studies : Further investigations into enzyme inhibition showed that this compound could inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a. Difluoromethyl Analog
  • Compound : rac-(1R,2S)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride
  • Key Differences : The methoxymethyl group is replaced with a difluoromethyl group (CF₂H). This substitution increases molecular weight (311.39 g/mol) and introduces electronegative fluorine atoms, enhancing metabolic stability and lipophilicity .
  • Applications : Fluorinated analogs are often explored for improved pharmacokinetic profiles in drug discovery.
b. Chlorophenyl Derivative
  • Compound : 2-(2-Chlorophenyl)cyclobutan-1-amine (CAS: 1315366-04-1)
  • This modification significantly alters electronic properties and steric bulk .
  • Applications : Likely used in ligand design for receptor-targeted therapies.

Stereochemical Variations

a. Trans Isomer
  • Compound : rac-(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine hydrochloride (trans)
  • Key Differences : The trans configuration (1R,2R vs. 1R,2S) alters spatial orientation, impacting intermolecular interactions and crystal packing. This isomer is priced higher (e.g., 100 mg at €548), suggesting synthetic challenges .
  • Synthesis : Likely requires distinct enantioselective catalysis conditions compared to the cis isomer.
b. Ethoxy-Dimethyl Analog
  • Compound : (1R,3S)-3-Ethoxy-2,2-dimethylcyclobutan-1-amine
  • Key Differences : Substituents at the 1,3 positions (vs. 1,2) with ethoxy and dimethyl groups introduce steric hindrance and alter ring strain distribution. The ethoxy group may enhance solubility relative to methoxymethyl .

Ring-Expanded Analogs

  • Compound : 1-(2,2,3,3-Tetrafluoropropyl)azetidin-3-amine
  • Key Differences : Azetidine (4-membered ring with nitrogen) replaces cyclobutane, reducing ring strain and modifying basicity. The tetrafluoropropyl group adds fluorophilic character .

Physical Properties

Compound Molecular Weight (g/mol) Solubility Stability
(1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine HCl 151.63 Moderate (polar solvents) Hygroscopic
rac-(1R,2S)-2-(Difluoromethyl) analog HCl 311.39 Low (non-polar solvents) Fluorine-enhanced stability
trans-rac-(1R,2R) isomer HCl 151.63 Similar to cis Higher crystallinity

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane ring is typically formed via cyclization reactions starting from suitable precursors such as substituted alkenes or dihalides. Common methods include:

  • [2+2] Cycloaddition reactions under photochemical or thermal conditions to form the four-membered ring.
  • Intramolecular nucleophilic substitution or ring closure reactions using chiral auxiliaries or catalysts to induce stereoselectivity.

Introduction of the Methoxymethyl Group

The methoxymethyl substituent is introduced either before or after ring formation, depending on the synthetic route:

  • Alkylation of a cyclobutanone or cyclobutanol intermediate with methoxymethyl halides under basic conditions.
  • Use of methoxymethyl protecting groups or reagents to install the substituent selectively.

Installation of the Amine Group

The amine group at C-1 is introduced via:

  • Reduction of a corresponding nitrile or imine intermediate.
  • Amination reactions such as reductive amination or nucleophilic substitution on halogenated cyclobutane intermediates.
  • Use of chiral amine precursors to maintain stereochemical integrity.

Representative Preparation Procedure

A typical synthetic sequence for (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine may proceed as follows:

Step Description Reagents/Conditions Notes
1 Preparation of cyclobutane precursor Starting from a suitable diene or dihalide, perform [2+2] cycloaddition or intramolecular cyclization Control of stereochemistry via chiral auxiliaries or catalysts
2 Introduction of methoxymethyl group Alkylation with methoxymethyl chloride or bromide under basic conditions (e.g., NaH, K2CO3) Reaction temperature and solvent choice critical for selectivity
3 Conversion to amine Reduction of nitrile or imine intermediate using catalytic hydrogenation (Pd/C, H2) or hydride reagents (LiAlH4) Hydrogenation under mild pressure to preserve stereochemistry
4 Purification and isolation Crystallization or chromatography to isolate (1R,2S) isomer Use of chiral HPLC or recrystallization to enhance enantiomeric purity

Industrial and Research Scale Synthesis

Industrial synthesis optimizes the above steps for scalability, yield, and purity. Key features include:

  • Use of robust catalysts and solvents to maximize reaction efficiency.
  • Optimization of reaction times and temperatures to favor the (1R,2S) stereoisomer.
  • Purification steps such as crystallization of hydrochloride salts to improve stability and handling.

Research Findings and Analytical Characterization

  • Spectroscopic methods such as NMR (1H, 13C), IR, and mass spectrometry confirm the structure and stereochemistry.
  • Chiral chromatography is employed to verify enantiomeric excess.
  • Reaction monitoring by TLC and HPLC ensures completion and purity.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Advantages Challenges
Cyclobutane ring formation [2+2] cycloaddition, intramolecular cyclization Dienes, dihalides, chiral auxiliaries Efficient ring closure, stereocontrol Ring strain, side reactions
Methoxymethyl group introduction Alkylation with methoxymethyl halides Methoxymethyl chloride/bromide, bases (NaH, K2CO3) Selective substitution Over-alkylation, regioselectivity
Amine group installation Reduction of nitriles/imines, reductive amination Pd/C, H2, LiAlH4 High yield, stereoretention Over-reduction, racemization
Purification Crystallization, chiral chromatography Solvents (ethyl acetate, petroleum ether) High purity, enantiomeric enrichment Cost, scalability

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